molecular formula C12H17NO B13290529 N-cyclopentyl-2-methoxyaniline

N-cyclopentyl-2-methoxyaniline

Cat. No.: B13290529
M. Wt: 191.27 g/mol
InChI Key: FRRFEMSXMDYIGS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methoxyaniline is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group and a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Grignard reagents. For instance, 2-methoxyaniline can react with cyclopentylmagnesium bromide to form this compound. This reaction is usually performed in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into cyclopentyl-2-methoxyaniline.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclopentyl-2-methoxyaniline.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-cyclopentyl-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methoxyaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy group and cyclopentyl ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group.

    N-cyclopentyl-4-methoxyaniline: Methoxy group at the para position instead of the ortho position.

    N-cyclohexyl-2-methoxyaniline: Cyclohexyl group instead of a cyclopentyl group.

Uniqueness

N-cyclopentyl-2-methoxyaniline is unique due to the presence of both the cyclopentyl and methoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-cyclopentyl-2-methoxyaniline

InChI

InChI=1S/C12H17NO/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3

InChI Key

FRRFEMSXMDYIGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CCCC2

Origin of Product

United States

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